5-[(4-Ethoxy-phenyl)-methyl-sulfamoyl]-2-methyl-benzoic acid
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Overview
Description
5-[(4-Ethoxy-phenyl)-methyl-sulfamoyl]-2-methyl-benzoic acid is an organic compound with a complex structure that includes an ethoxy-phenyl group, a methyl-sulfamoyl group, and a methyl-benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Ethoxy-phenyl)-methyl-sulfamoyl]-2-methyl-benzoic acid typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-ethoxybenzyl chloride with sodium sulfite to form the corresponding sulfonate. This intermediate is then reacted with 2-methylbenzoic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-[(4-Ethoxy-phenyl)-methyl-sulfamoyl]-2-methyl-benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
5-[(4-Ethoxy-phenyl)-methyl-sulfamoyl]-2-methyl-benzoic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[(4-Ethoxy-phenyl)-methyl-sulfamoyl]-2-methyl-benzoic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of sulfonamide-sensitive enzymes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Ethoxybenzenesulfonamide: Shares the sulfonamide group but lacks the benzoic acid moiety.
2-Methylbenzoic acid: Contains the benzoic acid core but lacks the sulfonamide and ethoxy-phenyl groups.
4-Ethoxybenzyl chloride: Contains the ethoxy-phenyl group but lacks the sulfonamide and benzoic acid moieties.
Uniqueness
5-[(4-Ethoxy-phenyl)-methyl-sulfamoyl]-2-methyl-benzoic acid is unique due to its combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical reactivity and interactions with biological targets, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
5-[(4-ethoxyphenyl)-methylsulfamoyl]-2-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5S/c1-4-23-14-8-6-13(7-9-14)18(3)24(21,22)15-10-5-12(2)16(11-15)17(19)20/h5-11H,4H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGGJWIGEZAGGJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(C)S(=O)(=O)C2=CC(=C(C=C2)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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